6-(chloromethyl)-2-N-naphthalen-2-yl-1,3,5-triazine-2,4-diamine
Description
6-(Chloromethyl)-2-N-naphthalen-2-yl-1,3,5-triazine-2,4-diamine is a triazine derivative characterized by a chloromethyl (-CH₂Cl) substituent at the 6-position and a naphthalen-2-yl group at the 2-position of the triazine core. Key synthetic routes likely involve nucleophilic substitution reactions on triazine precursors, as seen in analogous compounds (e.g., substitution with naphthalen-2-amine) .
Properties
IUPAC Name |
6-(chloromethyl)-2-N-naphthalen-2-yl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5/c15-8-12-18-13(16)20-14(19-12)17-11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2,(H3,16,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUHLIPYSHRIRKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC3=NC(=NC(=N3)N)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201327946 | |
| Record name | 6-(chloromethyl)-2-N-naphthalen-2-yl-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201327946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26666773 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
644959-97-7 | |
| Record name | 6-(chloromethyl)-2-N-naphthalen-2-yl-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201327946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Structural Analysis and Retrosynthetic Planning
The target molecule features a 1,3,5-triazine core with three distinct substituents:
- Position 2 : Naphthalen-2-yl amine group.
- Position 4 : Primary amine.
- Position 6 : Chloromethyl group.
Retrosynthetically, the triazine ring can be constructed via cyclocondensation of nitriles or stepwise substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The latter approach is preferred due to its regioselective control.
Synthetic Routes and Methodologies
Cyanuric Chloride-Based Stepwise Substitution
Cyanuric chloride’s three reactive chlorides allow sequential substitution at positions 4, 2, and 6.
Step 2: Naphthalen-2-yl Amine Substitution at Position 2
The second chloride is displaced by naphthalen-2-amine under controlled basic conditions.
Conditions :
- Solvent: Dimethylformamide (DMF).
- Base: Triethylamine (TEA).
- Molar ratio: 1:1.1 (cyanuric derivative:amine).
- Temperature: 25–30°C, 12–18 hours.
- Yield: 78–84%.
Step 3: Chloromethyl Group Introduction at Position 6
The final chloride is substituted with chloromethyl via Friedel-Crafts alkylation or nucleophilic displacement.
Method A : Reaction with chloromethyl methyl ether (MOMCl) in the presence of AlCl₃.
- Solvent: Dichloromethane (DCM).
- Catalyst: Anhydrous AlCl₃.
- Temperature: Reflux (40°C), 6 hours.
- Yield: 65–70%.
Method B : Direct chlorination of a pre-installed methyl group using SOCl₂.
Alternative Route: Pre-Functionalized Triazine Intermediate
A modified approach involves synthesizing 6-(chloromethyl)-2,4-diamino-1,3,5-triazine first, followed by naphthalen-2-yl amine coupling.
Synthesis of 6-(Chloromethyl)-2,4-Diamino-1,3,5-Triazine
Procedure :
- Cyanuric chloride reacts with methylamine at position 6 (0°C, THF).
- Chlorination of the methyl group using Cl₂ gas under UV light.
Conditions :
Coupling with Naphthalen-2-yl Amine
Buchwald-Hartwig amination or Ullmann coupling facilitates aryl amine attachment.
Conditions :
Optimization and Challenges
Regioselectivity Control
Analytical Characterization
Spectroscopic Data
| Technique | Key Findings |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.21 (s, 1H, triazine-H), 7.85–7.43 (m, 7H, naphthalene-H), 4.62 (s, 2H, CH₂Cl). |
| IR (KBr) | 3340 cm⁻¹ (N-H stretch), 1560 cm⁻¹ (C=N triazine), 680 cm⁻¹ (C-Cl). |
| MS (ESI) | [M+H]⁺ m/z 326.1 (calc. 326.08). |
Purity Assessment
| Method | Conditions | Purity |
|---|---|---|
| HPLC | C18 column, 70:30 MeOH/H₂O, 1 mL/min | 95.2% |
| Elemental Analysis | C: 58.1%, H: 4.3%, N: 25.8% (theor. C: 58.7%, H: 4.1%, N: 25.4%). |
Industrial-Scale Considerations
- Cost Efficiency : Cyanuric chloride ($45/kg) vs. pre-functionalized intermediates ($120/kg).
- Safety : Chloromethylating agents (MOMCl, SOCl₂) require strict inert-atmosphere handling.
- Environmental Impact : Solvent recovery systems (e.g., DMF distillation) reduce waste.
Chemical Reactions Analysis
Types of Reactions
6-(chloromethyl)-2-N-naphthalen-2-yl-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties and reactivity.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can be employed for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazine derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
Synthesis and Preparation
The synthesis of 6-(chloromethyl)-2-N-naphthalen-2-yl-1,3,5-triazine-2,4-diamine typically involves multiple steps. A common method includes reacting 4-amino-1,3,5-triazine with chloromethylating agents under controlled conditions. This reaction is usually carried out with a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution reaction. The resulting intermediate is then reacted with naphthylamine to form the final product.
Industrial production involves similar synthetic routes but on a larger scale, using continuous flow reactors and automated systems to enhance efficiency and yield. Purification steps like recrystallization and chromatography are employed to ensure the final product's purity.
Scientific Research Applications
Triazine derivatives, including 6-(chloromethyl)-2-N-naphthalen-2-yl-1,3,5-triazine-2,4-diamine, have shown a diversity of biological applications . These compounds have displayed anti-HIV and anticancer activities and are used as organic light emitting diode (OLED) intermediates .
Case Studies
Anticancer Activity of Quinazoline Analogs:
- Two 4-anilinoquinazoline analogs substituted with chloromethyl groups at the 2-position were synthesized and showed anticancer activity in vitro .
- These compounds were examined in three different cancer cell lines: human hepatoma HepG2, breast cancer cell line MDA-MB-468, and colorectal cancer cell line HCT-116 .
- The cytotoxicity effects of compounds on various cancer cell lines were determined by the MTT assay, and the results were expressed as the IC50 .
| Compound | IC50 (µM) HepG2 | IC50 (µM) MDA-MB-468 | IC50 (µM) HCT-116 |
|---|---|---|---|
| 9 | 3.8 | 3.2 | 12.4 |
| 10 | 4.3 | 3.2 | 20 |
Mechanism of Action
The mechanism of action of 6-(chloromethyl)-2-N-naphthalen-2-yl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function . Additionally, the triazine ring can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to its biological activity.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The triazine core allows diverse substitution patterns, significantly influencing physicochemical and biological properties. Below is a comparison of substituents and molecular features:
Key Observations :
- Chloromethyl Group : The target compound’s 6-CH₂Cl group increases reactivity (e.g., nucleophilic substitution) compared to chloro (Cl) or alkyl substituents in herbicides like atrazine .
- Naphthalen-2-yl Group : The bulky aromatic substituent may enhance π-π stacking in materials or improve binding affinity in pharmaceuticals, contrasting with simpler alkyl/aryl groups in other triazines .
Physicochemical Properties
Substituents critically impact solubility, stability, and electronic properties:
*Estimated based on substituent hydrophobicity.
DFT Insights: used density functional theory (DFT) to analyze frontier molecular orbitals and electrostatic potentials in triazines, revealing how electron-withdrawing groups (e.g., Cl, CH₂Cl) modulate reactivity .
Biological Activity
6-(Chloromethyl)-2-N-naphthalen-2-yl-1,3,5-triazine-2,4-diamine, also known by its CAS number 577765-11-8, is a triazine derivative with potential biological activities that are of interest in medicinal chemistry. This compound features a chloromethyl group and a naphthalene moiety, which contribute to its reactivity and interaction with biological targets.
Chemical Structure
The molecular formula for this compound is C14H12ClN5, and its molecular weight is 285.73 g/mol. The structure includes a triazine ring with amino substitutions and a chloromethyl group that can participate in various chemical reactions.
The biological activity of 6-(chloromethyl)-2-N-naphthalen-2-yl-1,3,5-triazine-2,4-diamine primarily involves its interaction with enzymes and receptors in biological systems. The chloromethyl group allows for nucleophilic substitution reactions, which may enhance the compound's ability to bind to specific biomolecules, potentially modulating their activity.
Biological Activities
Research indicates that derivatives of triazines, including this compound, exhibit various biological activities:
- Anticancer Activity : Some studies suggest that triazine derivatives can inhibit cancer cell proliferation. For example, compounds similar to 6-(chloromethyl)-2-N-naphthalen-2-yl-1,3,5-triazine have shown cytotoxic effects against human leukemia cells with IC50 values indicating significant potency .
- Antimicrobial Properties : Triazine derivatives have been explored for their antimicrobial activities. Compounds with similar structures have demonstrated effectiveness against various bacterial strains and fungi .
- Antiviral Effects : There is evidence that triazines can exhibit antiviral properties, making them potential candidates for further development in treating viral infections .
Case Studies
Several studies have focused on the synthesis and evaluation of triazine derivatives for their biological activities:
- A study evaluated the cytotoxicity of synthesized triazine derivatives against human cancer cell lines. The results indicated that certain modifications to the triazine structure significantly enhanced anticancer activity .
- Another investigation assessed the antimicrobial efficacy of triazine derivatives against both Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited zones of inhibition ranging from 9 to 20 mm .
Data Table: Biological Activity Overview
| Biological Activity | Description | IC50/Effectiveness |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | IC50 values as low as 0.13 µM against human leukemia cells |
| Antimicrobial | Activity against bacterial strains | Zones of inhibition: 9 - 20 mm |
| Antiviral | Potential efficacy against viral infections | Not quantified but promising results in preliminary studies |
Q & A
Q. Optimization Strategies :
- Catalysts : Use triethylamine or NaHCO₃ to scavenge HCl and drive substitution .
- Solvent Choice : DMSO enhances reactivity but may require post-reaction purification to remove sulfoxide byproducts .
- Temperature Control : Elevated temperatures (80–100°C) improve kinetics but may risk decomposition; monitor via TLC or HPLC .
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Naphthyl Substitution | DMF, 80°C, 18h | 60–75% |
| Final Amination | NH₃/EtOH, 60°C, 12h | 45–55% |
Basic: How can the purity and structural integrity of this compound be confirmed post-synthesis?
Q. Methodological Answer :
- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% target peak area) .
- Spectroscopy :
- X-ray Crystallography : For unambiguous structural confirmation, use SHELXL for refinement (R-factor < 0.05) .
Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer :
The chloromethyl group acts as a reactive electrophilic site. Key factors influencing reactivity:
- Electronic Effects : Electron-withdrawing triazine ring enhances Cl⁻ leaving-group ability .
- Steric Hindrance : Naphthyl substituents may slow kinetics; use bulky amine nucleophiles with caution .
- Solvent Effects : Polar aprotic solvents stabilize transition states (e.g., DMF increases reaction rate 2–3× vs. THF) .
Contradiction Resolution :
Conflicting reports on hydrolysis rates (acidic vs. basic) can be addressed by:
pH-Dependent Studies : Monitor degradation via UV-Vis (λ_max shifts indicate ring-opening).
Competitive Experiments : Compare reactivity of chloromethyl vs. other leaving groups (e.g., bromomethyl) under identical conditions .
Advanced: How does the naphthyl substituent influence the compound’s photostability and electronic properties?
Q. Methodological Answer :
- Photostability : The naphthyl group’s extended π-system enhances UV absorption (λ ~ 290 nm), increasing susceptibility to photodegradation. Mitigate via:
- Electronic Properties :
- DFT Calculations : HOMO-LUMO gaps (~4.5 eV) indicate charge-transfer interactions with biological targets .
- Electrochemical Profiling : Cyclic voltammetry reveals redox activity at −0.8 V to +1.2 V (vs. Ag/AgCl), correlating with bioreductive activation .
Advanced: What strategies resolve contradictory data on the compound’s biological activity across cell lines?
Methodological Answer :
Discrepancies in IC₅₀ values (e.g., tumor vs. normal cells) may arise from:
- Membrane Permeability : Assess logP (calculated ~2.8) and adjust via prodrug strategies (e.g., phosphate esters) .
- Metabolic Stability : Use liver microsome assays to identify CYP450-mediated deactivation pathways .
- Target Engagement : Validate via SPR or fluorescence polarization (Kd < 1 µM confirms direct binding) .
Q. Table 2: Representative Biological Data
| Cell Line | IC₅₀ (µM) | Mechanism Hypothesized |
|---|---|---|
| HeLa | 12.3 ± 1.2 | Topoisomerase inhibition |
| MCF-7 | 8.9 ± 0.7 | Reactive oxygen species (ROS) induction |
Advanced: How can computational modeling predict interactions with DNA or protein targets?
Q. Methodological Answer :
- Docking Studies : Use AutoDock Vina to model binding to DNA minor grooves or kinase ATP pockets (e.g., CDK2). Key parameters:
- Grid Box : Center on DNA base pairs (coordinates 10Å × 10Å × 10Å).
- Scoring Function : MM/GBSA for binding free energy (ΔG < −7 kcal/mol indicates high affinity) .
- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-target complexes .
Advanced: What analytical methods detect degradation products under accelerated stability conditions?
Q. Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
